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Diguanosine 5 inverted exclamation marka-triphosphate

Enzyme inhibition Ribonuclease Dinucleoside polyphosphate pharmacology

Diguanosine 5′-triphosphate (Gp3G; CAS 102783-44-8, ammonium salt form; free-acid CAS 6674-45-9) is a homodinucleoside triphosphate composed of two guanosine moieties linked via a 5′→5′ triphosphate bridge. It belongs to the dinucleoside polyphosphate (NpnN) family, is endogenously produced by GTP:GTP guanylyltransferase, and is detected in human platelets and adrenal glands alongside diguanosine di-, tetra-, penta-, and hexaphosphates (GpnG, n=2–6).

Molecular Formula C20H27N10O18P3
Molecular Weight 788.41
CAS No. 102783-44-8
Cat. No. B1140832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiguanosine 5 inverted exclamation marka-triphosphate
CAS102783-44-8
Molecular FormulaC20H27N10O18P3
Molecular Weight788.41
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N
InChIInChI=1S/C20H27N10O18P3/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(45-17)1-43-49(37,38)47-51(41,42)48-50(39,40)44-2-6-10(32)12(34)18(46-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diguanosine 5′-triphosphate (CAS 102783-44-8) Procurement Guide: Core Identity and Compound-Class Baseline


Diguanosine 5′-triphosphate (Gp3G; CAS 102783-44-8, ammonium salt form; free-acid CAS 6674-45-9) is a homodinucleoside triphosphate composed of two guanosine moieties linked via a 5′→5′ triphosphate bridge [1]. It belongs to the dinucleoside polyphosphate (NpnN) family, is endogenously produced by GTP:GTP guanylyltransferase, and is detected in human platelets and adrenal glands alongside diguanosine di-, tetra-, penta-, and hexaphosphates (GpnG, n=2–6) [2]. Gp3G is classified as a nucleoside antimetabolite/analog and a virus-specific oligonucleotide capable of priming reovirus transcription and inhibiting RNA methylation [3]. Its commercial availability as both ammonium and lithium salts supports procurement for biochemical, molecular biology, and antiviral research applications.

Why Diguanosine 5′-triphosphate (Gp3G) Cannot Be Replaced by Generic Dinucleoside Polyphosphates Without Functional Loss


Dinucleoside polyphosphates (NpnNs) are not functionally interchangeable despite sharing a common structural scaffold. The biological activity of these molecules is exquisitely tuned by three parameters: the identity of the nucleobase (guanine vs. adenine), the number of phosphate units bridging the two nucleosides (n), and the methylation state at the N7 position of guanosine [1]. For diguanosine triphosphate (Gp3G, n=3), each of these parameters produces a distinct functional profile that differs qualitatively and quantitatively from its closest analogs. Substituting Gp4G (n=4) for Gp3G can mean the difference between priming reovirus transcription or failing to do so entirely [2]. Exchanging Gp3G for Ap3A alters substrate specificity toward dinucleoside triphosphatase by 2.9-fold in Km [3]. Using m7Gp3G instead of Gp3G changes the molecule from a cap-independent translation baseline control to an active cap analog [4]. These are not marginal potency differences; they are categorical functional switches that render generic substitution scientifically invalid. The quantitative evidence below demonstrates exactly where and why Gp3G occupies a unique and non-substitutable position within the dinucleoside polyphosphate family.

Diguanosine 5′-triphosphate (Gp3G): Quantitative Differential Evidence Against Closest Analogs for Procurement Decision-Making


Endoribonuclease VI Inhibition: Gp3G Is a 2.7-Fold Weaker Inhibitor Than Gp4G, Defining a Phosphate-Number-Dependent Potency Gradient

In a direct head-to-head comparison using purified endoribonuclease VI from Artemia, diguanosine triphosphate (Gp3G) exhibited a Ki of approximately 200 µM, whereas diguanosine tetraphosphate (Gp4G) yielded a Ki of 75 µM, representing a 2.7-fold difference in inhibitory potency [1]. Both compounds acted as non-competitive inhibitors. The mononucleotide 5′-GMP (Ki = 50 µM) was a more potent inhibitor than either dinucleotide, demonstrating that the dinucleoside scaffold itself is not inherently superior for this target and that phosphate chain length critically modulates activity [1].

Enzyme inhibition Ribonuclease Dinucleoside polyphosphate pharmacology

Reovirus Transcription Priming: Gp3G Fails to Prime, Whereas Gp4G, Gp5G, and Gp6G Are Active — A Binary Functional Switch at n=4

In a systematic study of compounds with general structure N(5′)pn(5′)N as primers for reovirus-associated RNA polymerase, Gp4G, Gp5G, Gp6G, and Gp4A all primed transcription and inhibited RNA methylation, whereas Gp2G, Gp3G, and Ap4A did not [1]. The structural requirement for activity was a guanosine residue and at least four phosphates — i.e., G(5′)pppp(5′)N. Gp3G, with only three bridging phosphates, was categorically inactive in this assay system. Gp4G was incorporated into full-length transcripts in unmethylated forms (Gp4GpC and CpGp4GpC), contrasting with viral mRNAs that contain de novo synthesized m7GpppGmpC caps [1].

Viral transcription Reovirus RNA polymerase priming Oligonucleotide primers

Yeast Poly(A) Polymerase Activation: Gp3G Is the Second-Most Potent Activator Among 9 Dinucleotides, Surpassing All Adenosine-Containing Congeners

In a comparative study of dinucleoside polyphosphates as activators of primer-independent poly(A) synthesis by yeast poly(A) polymerase, Gp3G (at 0.01 mM) produced a relative activation value of 82, where 100 represents a 10-fold activation over control (Gp4G = 100) [1]. Gp3G ranked second among nine dinucleotides tested, surpassing all adenine-containing compounds: Ap6A (61), Gp2G (52), Ap4A (51), Ap2A (41), Gp5G (36), Ap5A (27), and Ap3A (20) [1]. The assay was performed in the presence of 0.05 mM ATP, and dinucleotides did not affect Vmax but altered the Hill coefficient (nH) and Km(S0.5) for ATP [1].

Poly(A) polymerase Yeast Enzyme activation RNA synthesis

Dinucleoside Triphosphatase Substrate Specificity: Gp3G Exhibits a 2.9-Fold Higher Km and 2.5-Fold Lower Relative Vmax Than Ap3A

Rat brain dinucleoside triphosphatase (EC 3.6.1.29), purified 1000-fold, hydrolyzes diadenosine triphosphate (Ap3A) and diguanosine triphosphate (Gp3G) with markedly different kinetic parameters. The Km for Ap3A was 14 µM with a relative Vmax set to 100, whereas the Km for Gp3G was 40 µM with a relative Vmax of 40 [1]. This represents a 2.9-fold higher Km (lower apparent affinity) and a 2.5-fold lower catalytic rate for the diguanosine substrate compared to the diadenosine substrate. Neither diadenosine diphosphate, diadenosine tetraphosphate, NAD+, nor artificial phosphodiesterase substrates were hydrolyzed, confirming the enzyme's specificity for the triphosphate bridge length [1].

Nucleotide metabolism Dinucleoside triphosphatase Enzyme kinetics Substrate specificity

Ap4A Hydrolase Inhibition: Gp3G Acts as a Non-Competitive Inhibitor, Whereas Gp4G Inhibits Competitively — Mechanistic Divergence Within the Same Family

Mouse liver Ap4A hydrolase (Km = 1.66 µM for Ap4A, Vmax = 1.25 µmol/min) is inhibited by multiple dinucleoside polyphosphates, but the mode of inhibition differs by compound. Gp3G, along with AMP, ADP, Ap4, GTP, Gp4, Ap3A, Ap5A, and Gp5G, acts as a non-competitive inhibitor of Ap4A hydrolysis [1]. In contrast, Gp4G is the sole dinucleotide that inhibits Ap4A hydrolysis competitively, with a Ki of 6 µM [1]. This qualitative mechanistic difference — non-competitive vs. competitive inhibition — indicates that Gp3G and Gp4G interact with the enzyme at distinct binding sites or conformational states, despite differing by only one phosphate unit.

Ap4A hydrolase Enzyme inhibition Diadenosine tetraphosphate Nucleotide metabolism

Cap-Independent Translation Baseline: Gp3G Serves as the Universal Negative-Control Cap for Normalizing Cap-Dependent Translational Efficiency in mRNA Studies

In quantitative mRNA translation studies, mRNA capped with unmethylated Gp3G is established as the standard for measuring cap-independent (background) translation. The cap-dependent translational efficiency of any test cap analog is calculated by subtracting the overall translational efficiency of mRNA capped with Gp3G from that of the test-capped mRNA [1][2]. This methodology has been formalized across multiple independent studies: Gp3G-capped mRNA yields only background-level translation because Gp3G lacks the N7-methyl group on the 5′-terminal guanosine required for eIF4E recognition [1]. In contrast, the standard cap m7Gp3G (7-methyl-diguanosine triphosphate) supports full cap-dependent translation. Among a panel of novel cap analogs, compounds varied 61-fold in eIF4E affinity and 146-fold in inhibition of cap-dependent translation, all normalized against the Gp3G baseline [2].

mRNA capping Translation Cap analog ARCA eIF4E

Diguanosine 5′-triphosphate (Gp3G) Application Scenarios Directly Supported by Quantitative Differential Evidence


Negative Control for Reovirus Transcription Priming and Viral RNA Capping Studies

In reovirus core transcription assays, Gp3G serves as the definitive negative control for establishing the phosphate-number threshold (n ≥ 4) required for RNA polymerase priming. Its categorical inability to prime transcription or inhibit RNA methylation, contrasted with the robust activity of Gp4G, Gp5G, and Gp6G, makes it essential for confirming that any observed priming is specifically attributable to the tetraphosphate (or longer) bridge rather than to non-specific effects of diguanosine dinucleotides [1]. Laboratories studying reovirus molecular biology or screening antiviral compounds targeting viral RNA synthesis should include Gp3G as a mandatory negative control alongside Gp4G as the positive control.

mRNA Cap-Dependent Translation Baseline Normalization (Cap-Independent Translation Subtraction)

Gp3G-capped mRNA is the established standard for measuring cap-independent translation background across the mRNA therapeutics and cap analog development fields. When evaluating novel cap analogs (e.g., anti-reverse cap analogs, ARCAs), the cap-dependent translational efficiency is calculated by subtracting the overall translational efficiency of Gp3G-capped mRNA from that of the test-capped mRNA [2][3]. This methodology has been standardized in multiple peer-reviewed studies and is essential for reproducible quantification of cap analog performance. Any laboratory involved in mRNA vaccine development, in vitro transcription optimization, or cap analog screening must procure Gp3G for this normalization purpose.

Pharmacological Dissection of Dinucleoside Polyphosphate Receptor and Enzyme Systems

Gp3G occupies a defined intermediate position in the dinucleoside polyphosphate structure-activity landscape. It is a non-competitive inhibitor of Ap4A hydrolase (distinct from the competitive inhibitor Gp4G) [4], a moderate inhibitor of endoribonuclease VI (Ki ~200 µM, between the weak mononucleotide 5′-GMP and the stronger Gp4G) [5], and the second-most potent activator of yeast poly(A) polymerase among nine dinucleotides tested [6]. This unique pharmacological fingerprint makes Gp3G an indispensable probe for dissecting nucleotide-binding sites and allosteric regulatory mechanisms in multi-target screening campaigns. No other single dinucleotide provides this specific combination of activities.

Substrate for Characterizing Dinucleoside Triphosphatase and Related Hydrolases

Gp3G is a specific substrate for dinucleoside triphosphatase (EC 3.6.1.29) with kinetic parameters (Km = 40 µM, relative Vmax = 40) that are distinctly different from those of Ap3A (Km = 14 µM, Vmax = 100) [7]. It is also hydrolyzed by the Artemia bis(5'-nucleosidyl) triphosphate pyrophosphohydrolase with a relative rate of 0.71 (vs. Ap3A = 1.0) and a Km of 10 µM [8]. These well-characterized kinetic profiles make Gp3G the substrate of choice for laboratories studying dinucleoside polyphosphate catabolic enzymes, particularly when comparing substrate specificity between guanosine-based and adenosine-based dinucleotides.

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